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Compound of Interest

5-methoxythiazolo[5,4-d]pyrimidin-
Compound Name:

2-amine
CAS No.: 920313-63-9
Cat. No.: B6263249

Get Quote

Executive Summary

5-Methoxythiazolo[5,4-d]pyrimidin-2-amine (CAS 920313-63-9) is a bicyclic heteroaromatic
scaffold belonging to the thiazolo[5,4-d]pyrimidine class. Structurally bioisosteric to purine
bases (specifically adenine), this compound serves as a critical pharmacophore in the
development of Adenosine Receptor Antagonists (specifically A2A and Al subtypes) and
Kinase Inhibitors. Its unique 5-methoxy substitution pattern modulates lipophilicity and
electronic distribution, enhancing binding affinity in the ribose-binding pocket of G-Protein
Coupled Receptors (GPCRS).
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Property Details

CAS Number 920313-63-9

IUPAC Name 5-methoxy[1,3]thiazolo[5,4-d]pyrimidin-2-amine
Molecular Formula CeHsN4OS

Molecular Weight 182.20 g/mol

Core Scaffold Thiazolo[5,4-d]pyrimidine

o A2A Receptor Antagonism, TPC2 Inhibition,
Key Applications L
Antiviral Research

Chemical Architecture & Properties[1][2][3]
Structural Logic

The compound features a thiazole ring fused to a pyrimidine ring across the [5,4-d] bond.[1]
The numbering system is critical for synthetic planning:

o Position 2 (Thiazole): Occupied by a primary amine (-NH2). This group often acts as a
hydrogen bond donor (HBD) to residues like Glu169 or Asn253 in adenosine receptors.

e Position 5 (Pyrimidine): Occupied by a methoxy group (-OCHs). In the fused system, this
position corresponds to C2 of the parent pyrimidine. This substituent provides steric bulk and
accepts hydrogen bonds, often displacing the conserved water network in kinase/GPCR
pockets.

Physicochemical Profile[2][3]

e Solubility: Low in water; soluble in DMSO, DMF, and hot alcohols.

e pKa: The 2-amino group is weakly basic due to electron withdrawal by the fused pyrimidine
ring.

 Stability: Stable under standard conditions; the methoxy group is susceptible to
demethylation under strong acidic conditions (e.g., BBrs) to yield the 5-hydroxy tautomer.
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Synthesis Protocol

The synthesis of CAS 920313-63-9 typically proceeds via a cyclization-substitution strategy. A
robust method involves the conversion of a chloropyrimidine precursor, often utilizing a
carbamate intermediate to control reactivity.

Retrosynthetic Analysis

The 5-methoxy-2-amino core is accessible from 2,4-dichloro-5-aminopyrimidine. The thiazole
ring is constructed first (or concurrently), followed by the installation of the methoxy group via
nucleophilic aromatic substitution (SnAr).

Step-by-Step Protocol (Carbamate Route)

Based on optimized methodologies for thiazolopyrimidines [1, 2].
Phase 1: Scaffold Construction
 Starting Material: 2,4-Dichloro-5-aminopyrimidine.

o Thiocyanation: React with Potassium Thiocyanate (KSCN) and Bromine (Brz) in acetic acid
(Kaufman method) to form 5-chloro-thiazolo[5,4-d]pyrimidin-2-amine.

o Note: The chlorine at position 2 (pyrimidine numbering) is more reactive and is displaced
by sulfur, or the cyclization occurs directly on the 5-amino/4-chloro motif.

Phase 2: Functionalization (Methoxy Installation)

o Protection (Optional but recommended): The 2-amine is protected as a carbamate (e.g.,
Ethyl carbamate) to prevent side reactions during the alkoxylation.

o Intermediate: Ethyl (5-chlorothiazolo[5,4-d]pyrimidin-2-yl)carbamate.
o Substitution & Deprotection:
o Reagent: Sodium Methoxide (NaOMe) in Methanol (excess).

o Conditions: Reflux or Microwave irradiation (80—-100°C).
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o Mechanism: The methoxide ion acts as a nucleophile, displacing the 5-chloro group
(SnAr). Under forcing conditions, the carbamate is simultaneously hydrolyzed to the free

amine.

 Purification:
o Neutralize with dilute HCI.
o Precipitate the product (colorless/yellow solid).

o Recrystallize from Ethanol/Water.

KSCN, Br2 EtOCOCI NaOMe / MeOH

AcOH | 5-Chlorothiazolo[5,4-d] Pyridine _ | Ethyl (5-chloro...) (SnAr + Deprotection) . | 5-Methoxythiazolo[5,4-d]
pyrimidin-2-amine = carbamate = pyrimidin-2-amine

2,4-Dichloro-5-aminopyrimidine

Click to download full resolution via product page

Figure 1: Synthetic pathway for CAS 920313-63-9 via chloropyrimidine intermediate.

Pharmacology & Mechanism of Action[5]
Adenosine Receptor Antagonism

The primary utility of the thiazolo[5,4-d]pyrimidine scaffold is in the antagonism of Adenosine

A2A Receptors.

e Mechanism: The scaffold binds in the orthosteric site. The planar bicyclic system mimics the

adenine core of adenosine.

¢ Role of 5-Methoxy: The methoxy group at position 5 (equivalent to the C2 position of
adenine) projects into a hydrophobic sub-pocket, often interacting with Leu249 or Phe168.
This substitution is critical for selectivity against Al receptors.

o Therapeutic Relevance: A2A antagonists prevent adenosine-mediated immunosuppression
in the tumor microenvironment (TME), enhancing T-cell activity (Cancer Immunotherapy).
They also modulate dopaminergic signaling in the striatum (Parkinson's Disease).
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TPC2 Inhibition

Recent studies identify this specific derivative as a lead structure for inhibiting Two-Pore

Channels (TPC2), which are involved in endolysosomal trafficking and viral entry (e.g., SARS-
CoV-2, Ebola) [1].

5-Methoxythiazolo[5,4-d]

pyrimidin-2-amine

Binds with nM affinity

Adenosine A2A Receptor
(GPCR)

Occupies

Orthosteric Binding Pocket
(Residues: Phel68, Asn253)

Steric hindrance

Blockade of Adenosine Binding

Prevents Gs coupling

Inhibition of cAMP Production

Downstream signaling

Enhanced T-Cell Activation

(Immunotherapy)

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b6263249/docs?utm_src=pdf-body-img#technical-guide-5-methoxythiazolo-5-4-d-pyrimidin-2-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6263249?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Figure 2: Mechanism of Action in Adenosine A2A Receptor blockade.

Experimental Data Summary

Assay Type Parameter Value | Observation Context

High affinity due to 2-

Binding Affinity Ki (hA2A) <50 nM (Est.)[1] amine/5-methoxy
motif [3].
Methoxy group
Selectivity A2Avs Al > 10-fold improves selectivity
over Al.

Identified as a hit in

In Vitro Potency IC50 (TPC2) UM range ion channel screening
[1].

MW < 500, HBD < 5,

Drug Likeness Lipinski Rule Pass
HBA < 10, LogP ~1.5.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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